Tert-butyl 6-iodohexylcarbamate
Overview
Description
Tert-butyl 6-iodohexylcarbamate is a chemical compound with the molecular formula C11H22INO2 and a molecular weight of 327.20 g/mol . It is composed of several functional groups, including a tert-butyl group, an iodohexyl chain, and a carbamate group. The presence of the iodine atom in the 6-iodohexyl group introduces significant chemical reactivity, making this compound valuable in various scientific applications .
Preparation Methods
The synthesis of tert-butyl 6-iodohexylcarbamate typically involves multiple steps. One common method includes the following steps :
Formation of N-tert-butoxycarbonyl-6-aminohexanol: This intermediate is prepared by reacting 6-aminohexanol with di-tert-butyl dicarbonate.
Iodination: The intermediate is then iodinated using iodine, triphenylphosphine, and imidazole in dichloromethane at room temperature. The reaction mixture is stirred for 2 hours, followed by purification through silica gel column chromatography to obtain N-tert-butoxycarbonyl-6-amino-1-iodohexane.
Carbamoylation: Finally, the iodinated intermediate is reacted with tert-butyl chloroformate in the presence of a base to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tert-butyl 6-iodohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 6-iodohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include iodine, triphenylphosphine, imidazole, and tert-butyl chloroformate . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
Tert-butyl 6-iodohexylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for tracking or functionalization.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-iodohexylcarbamate involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, thereby modifying their function. The specific pathways involved depend on the nature of the substituents introduced and the biological context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 6-iodohexylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 6-bromohexylcarbamate: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower reactivity of bromine compared to iodine.
Tert-butyl 6-chlorohexylcarbamate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo analog.
Tert-butyl 6-fluorohexylcarbamate: Contains a fluorine atom, which is the least reactive among the halogens but can provide unique properties due to the strong C-F bond.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it particularly useful in applications requiring efficient substitution reactions.
Properties
IUPAC Name |
tert-butyl N-(6-iodohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAMYYKULCCZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442582 | |
Record name | TERT-BUTYL 6-IODOHEXYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172846-36-5 | |
Record name | TERT-BUTYL 6-IODOHEXYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(6-iodohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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